6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine
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Overview
Description
6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve elevated temperatures and neutral to weak basic organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral, antibacterial, and anticancer agents.
Biology: The compound serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another sedative with related chemical features.
Uniqueness
6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine is unique due to its combined pyrimidine and imidazo[1,2-a]pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C14H15N5S |
---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
6-methyl-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N5S/c1-9-4-3-5-19-7-11(17-13(9)19)8-20-14-16-10(2)6-12(15)18-14/h3-7H,8H2,1-2H3,(H2,15,16,18) |
InChI Key |
DTALUNPJCIXMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CSC3=NC(=CC(=N3)N)C |
Origin of Product |
United States |
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